molecular formula C19H23N3O2 B4505389 N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B4505389
M. Wt: 325.4 g/mol
InChI Key: RNMQNJCHCYCUFD-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-cycloheptyl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is 325.17902698 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the field of medicinal chemistry has explored various synthetic routes to create diastereomerically pure compounds with potential biological activities. For instance, Galeazzi, Mobbili, and Orena (1996) developed a convenient approach for synthesizing 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclisation of N-(2-alken-1-yl)amides, which can be applied to synthesize biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996). This method underscores the importance of precise synthesis techniques in creating compounds with potential therapeutic applications.

Biological Activities and Therapeutic Potentials

Several studies have focused on the pharmacological activities of pyridazinone derivatives, highlighting their potential as cardiotonics and inotropic agents. Robertson et al. (1986) discovered that certain dihydropyridazinone compounds exhibit potent positive inotropic effects in dogs, suggesting their utility in treating heart conditions (Robertson et al., 1986). Hudkins et al. (2011) identified a pyridazin-3-one derivative as a selective histamine H3 receptor inverse agonist, indicating its potential use in treating attentional and cognitive disorders (Hudkins et al., 2011).

Anti-inflammatory and Antimicrobial Applications

Kikelj et al. (1998) synthesized a novel carbocyclic muramyl dipeptide (MDP) analogue with significant immunomodulatory properties, demonstrating its ability to protect against immunosuppression and increase resistance against fungal infections (Kikelj et al., 1998). Furthermore, Hossan et al. (2012) explored the antimicrobial properties of pyrimidinone and oxazinone derivatives, showing their effectiveness against bacterial and fungal pathogens (Hossan et al., 2012).

Properties

IUPAC Name

N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(20-16-10-6-1-2-7-11-16)14-22-19(24)13-12-17(21-22)15-8-4-3-5-9-15/h3-5,8-9,12-13,16H,1-2,6-7,10-11,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMQNJCHCYCUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.